Hemicholinium mustard
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83291-91-2 |
|---|---|
Molecular Formula |
C24H30Br2N2O4 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-[4-[4-[4-(2-bromoethyl)-2-hydroxymorpholin-2-yl]phenyl]phenyl]morpholin-2-ol |
InChI |
InChI=1S/C24H30Br2N2O4/c25-9-11-27-13-15-31-23(29,17-27)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(30)18-28(12-10-26)14-16-32-24/h1-8,29-30H,9-18H2 |
InChI Key |
DEHLWSSPVQFNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CCBr)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CN(CCO4)CCBr)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Hemicholinium Mustard Action
Irreversible Interaction with the High-Affinity Choline (B1196258) Transporter
The primary molecular target of hemicholinium (B97416) mustard is the high-affinity choline transporter (CHT), a protein embedded in the presynaptic membrane of cholinergic neurons. nih.gov This transporter is responsible for the reuptake of choline from the synaptic cleft, a rate-limiting step in the synthesis of acetylcholine (B1216132). iastate.eduwikipedia.org Hemicholinium mustard's interaction with this transporter is characterized by its irreversible nature, setting it apart from its parent compound, hemicholinium-3 (B1673050), which acts as a reversible competitive inhibitor. nih.gov
Characteristics of Ligand-Receptor Binding and Affinity
This compound exhibits a high affinity for the CHT. Studies using rat brain synaptosomes have shown that a 50% inhibition of high-affinity choline transport occurs at a concentration of 104 nM after a four-minute incubation. nih.gov The binding of this compound to the CHT is sodium-dependent, a characteristic it shares with both choline and hemicholinium-3. nih.gov The presence of sodium ions is crucial for the effective irreversible inhibition of the transporter by the mustard compound. nih.gov In the absence of sodium, the irreversible inhibition is significantly reduced. nih.gov Furthermore, the binding of this compound can be prevented by co-incubation with high concentrations of choline or with hemicholinium-3, demonstrating the specificity of its interaction with the choline binding site on the transporter. nih.govnih.gov
Formation of Covalent Adducts with Transporter Proteins
The irreversible nature of this compound's inhibitory action is due to its ability to form stable covalent adducts with the CHT protein. researchgate.netresearchgate.net As a nitrogen mustard, this compound contains a reactive bromoethyl group. nih.gov This group enables the molecule to act as an alkylating agent, forming a covalent bond with nucleophilic residues within the transporter protein. This covalent modification permanently inactivates the transporter, preventing it from binding and translocating choline. nih.govresearchgate.net Preincubation of rat forebrain membranes with this compound, followed by washing, resulted in a 70% decrease in the binding capacity (Bmax) for [3H]-hemicholinium-3 without affecting the apparent affinity of the remaining transporters. nih.gov This finding provides direct evidence for the irreversible inactivation of a significant portion of the CHT population.
Structural Basis of Irreversible Inhibition, including Cyclization Products
The mechanism of covalent bond formation by this compound involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This cyclized intermediate is the key to its alkylating activity. The inhibitory activity of choline mustards has been found to result solely from the interaction of this cyclized ethylenimine form with the uptake system. researchgate.net This reactive intermediate then readily attacks nucleophilic sites on the CHT protein, such as the side chains of amino acid residues like cysteine, histidine, or lysine, leading to the formation of a stable covalent bond. This permanent modification of the transporter's structure is the basis for the irreversible inhibition of choline uptake.
Consequential Impact on Acetylcholine Biosynthesis and Vesicular Loading
The irreversible blockade of the high-affinity choline transporter by this compound has profound downstream effects on the synthesis and subsequent release of acetylcholine.
Depletion of Presynaptic Choline for Acetylcholine Synthesis
The synthesis of acetylcholine is catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline with acetyl-CoA. iastate.edupharmacologyeducation.org By irreversibly blocking the primary route of choline entry into the presynaptic terminal, this compound effectively starves the neuron of the necessary precursor for acetylcholine synthesis. pharmacologyeducation.orgrsc.org This leads to a progressive depletion of the presynaptic choline pool available for acetylcholine production. pharmacologyeducation.org Even under conditions of high neuronal demand, where one might expect the utilization of endogenous intraterminal choline pools, studies have shown that without functional high-affinity choline uptake, there is no significant contribution of this endogenous choline to acetylcholine synthesis. nih.gov This underscores the critical dependence of sustained acetylcholine synthesis on the activity of the CHT.
Modulation of Acetylcholine Release Dynamics
The depletion of presynaptic acetylcholine stores directly impacts the amount of neurotransmitter available for release upon neuronal stimulation. Consequently, treatment with this compound leads to a reduction in the evoked release of acetylcholine. nih.gov In studies using guinea-pig myenteric plexus preparations, treatment with this compound caused a significant decrease in evoked acetylcholine release, which persisted for at least two hours after the drug was removed. nih.gov The onset of this transmission failure is typically slow, as the pre-existing stores of acetylcholine must first be exhausted. rsc.org This activity-dependent decline in acetylcholine release is a hallmark of presynaptic inhibition targeting neurotransmitter synthesis.
Assessment of Selectivity and Specificity within Cholinergic Systems
This compound (HCM) is recognized as an affinity ligand that acts as a potent and irreversible inhibitor of the high-affinity choline uptake (HACU) system, which is the rate-limiting step in the synthesis of acetylcholine (ACh). nih.goviastate.edusigmaaldrich.cnnih.gov The assessment of its selectivity and specificity for the cholinergic system, particularly the HACU transporter, involves a series of pharmacological and biochemical evaluations designed to differentiate its effects on the primary target from its effects on other related neuronal components. nih.gov
The primary mechanism of action for HCM is the irreversible inhibition of the high-affinity choline transporter (CHT). nih.govnih.gov This action is concentration-dependent and leads to a depletion of ACh in presynaptic terminals by preventing the reuptake of choline necessary for its synthesis. iastate.edupharmacologyeducation.org The specificity of this interaction is demonstrated through protection assays. For instance, the irreversible inhibition of HACU by HCM can be prevented by co-incubating the tissue with hemicholinium-3 (HC-3), a reversible and competitive inhibitor of the CHT. nih.gov This protective effect highlights that both compounds act at the same or a closely related site on the transporter. When atropine (B194438) is used instead of HC-3 during co-incubation, it fails to provide the same protective effect, demonstrating the pharmacological specificity of the protection by HC-3. nih.gov
The selectivity of this compound is further established by comparing its inhibitory potency on the HACU system against its effects on other cholinergic proteins and non-cholinergic neurotransmitter transport systems. nih.gov Research using rat forebrain synaptosomes has provided quantitative data on this selectivity. Treatment with a 50 µM concentration of HCM, sufficient to cause a 100% inhibition of HACU, results in only a modest 24% decrease in the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh from choline and acetyl-CoA. nih.gov This indicates a significantly higher potency for the choline transporter over the synthesizing enzyme.
Furthermore, the selectivity of HCM for the cholinergic system is underscored by its minimal impact on other sodium-dependent neurotransmitter transporters. nih.gov At concentrations that completely block HACU, HCM causes only a 12% decrease in dopamine (B1211576) transport and a 6% decrease in GABA transport. nih.gov This demonstrates a clear preference for the high-affinity choline transporter over other key neurotransmitter uptake systems.
Biochemical binding studies also serve to assess the specific action of HCM. Experiments on rat forebrain membranes have shown that preincubation with HCM leads to a 70% decrease in the maximum binding capacity (Bmax) for [³H]-hemicholinium-3, a radioligand for the CHT. nih.gov Importantly, this reduction in the number of available binding sites occurs without affecting the apparent affinity (Kd) of the remaining transporters for the ligand. nih.gov This finding is consistent with an irreversible, non-competitive inhibition mechanism where HCM covalently binds to and inactivates a population of the transporter proteins. nih.govnih.gov
The action of HCM is also shown to be dependent on ionic conditions, which provides another layer of specificity. The irreversible inhibition of HACU by HCM is significantly more potent in the presence of sodium, which is a known requirement for the high-affinity choline transport process itself. nih.gov
Table 1: Comparative Inhibitory Effects of this compound (HCM) on Various Neuronal Components This table summarizes the differential impact of a high concentration (50 µM) of HCM on various neurotransmitter transporters and a key cholinergic enzyme in rat brain synaptosomes.
| Target Component | Functional System | % Inhibition / Decrease in Activity | Citation |
| High-Affinity Choline Uptake (HACU) | Cholinergic | 100% | nih.gov |
| Choline Acetyltransferase (ChAT) | Cholinergic | 24% | nih.gov |
| Dopamine Transporter | Dopaminergic | 12% | nih.gov |
| GABA Transporter | GABAergic | 6% | nih.gov |
Table 2: Effect of this compound (HCM) on Choline Transporter Binding Characteristics This table shows the changes in the binding parameters of the high-affinity choline transporter in rat forebrain membranes following preincubation with HCM.
| Binding Parameter | Description | Effect of HCM Treatment | Citation |
| Bmax | Maximum binding capacity (reflects the number of available transporters) | 70% Decrease | nih.gov |
| Kd | Apparent affinity of the ligand for the transporter | No significant change | nih.gov |
Methodological Applications of Hemicholinium Mustard in in Vitro Systems
Application in Brain Slice and Primary Neuronal Culture Models
Brain slices and primary neuronal cultures offer a more complex and physiologically relevant environment than synaptosomes, allowing for the study of neuronal circuits and long-term cellular processes.
In brain slice preparations, HCM can be used to selectively impair cholinergic function, enabling the study of its role in neuronal network activity. By inhibiting ACh synthesis, researchers can investigate the consequences of cholinergic deficits on synaptic plasticity, neuronal excitability, and other physiological processes. researchgate.net For example, in guinea-pig myenteric plexus preparations, treatment with 1 µM HCM led to a decrease in evoked ACh release to 24% of control levels. nih.gov
It is important to note that while highly selective for the choline (B1196258) transporter, very high concentrations of HCM can have off-target effects. For instance, a concentration of 50 µM HCM that completely blocks synaptosomal HACU was found to cause a 24% decrease in the activity of choline acetyltransferase (ChAT), the enzyme that synthesizes ACh from choline and acetyl-CoA. nih.gov Therefore, careful dose-response studies are crucial to ensure that the observed effects are primarily due to the inhibition of choline uptake.
The regulation of the number of choline transporters on the plasma membrane is a key mechanism for controlling the rate of ACh synthesis. The irreversible binding of HCM allows researchers to study the trafficking of CHTs to and from the cell surface.
In studies using cultured cell lines and Limulus brain hemi-slices, an irreversible derivative of hemicholinium-3 (B1673050) has been used to demonstrate that the choline transporter undergoes constitutive trafficking into and out of the plasma membrane. tnstate.edu By blocking the surface population of transporters with the mustard derivative, the appearance of new, functional transporters on the membrane over time can be quantified. These experiments have provided evidence that CHTs are internalized via a clathrin-mediated endocytic pathway and can be recruited back to the plasma membrane from intracellular stores, particularly during periods of high neuronal activity. tnstate.edunih.gov Studies have shown that selective ablation of early sorting and recycling endosomes can decrease [3H]choline uptake by 75% and [3H]hemicholinium-3 binding by 70%, highlighting the importance of these compartments in CHT trafficking. tnstate.edu
Analysis of Cholinergic Neuronal Function and Metabolic Integrity
Radioligand Binding and Competition Assays
Radioligand binding assays are a fundamental technique for characterizing receptors and transporters. nih.gov Hemicholinium (B97416) mustard, although not typically used as a radioligand itself, is an invaluable tool in these assays for defining the properties of the choline transporter.
In competition binding assays, unlabeled HCM can be used to compete with a radiolabeled ligand, such as [3H]hemicholinium-3, for binding to the CHT. nih.govsnmjournals.org This allows for the determination of the binding affinity of HCM and can reveal the presence of different binding sites or conformational states of the transporter. For example, studies have shown that co-incubation with hemicholinium-3 can protect against the irreversible inhibition by HCM, confirming they share a binding site. nih.gov
Furthermore, the irreversible nature of HCM binding can be exploited to study the turnover rate of the choline transporter. By pre-treating tissues or cells with HCM to block all existing transporters, the rate of appearance of new binding sites for a radiolabeled ligand can be measured over time, providing an estimate of the transporter's synthesis and insertion rate into the membrane. caldic.com
Characterization of Choline Transporter Binding Site Dynamics
The irreversible nature of hemicholinium mustard's interaction with the choline transporter makes it particularly useful for probing the dynamics of transporter availability and function. By permanently occupying and inactivating a subset of transporters, HCM allows researchers to quantify changes in the transporter population under various experimental conditions.
In vitro studies using rat forebrain membranes have demonstrated that preincubation with HCM, followed by washing to remove any unbound ligand, leads to a significant reduction in the total number of available choline transporter binding sites. nih.gov Specifically, this treatment was shown to decrease the binding capacity (Bmax) of the reversible ligand [3H]-hemicholinium-3 by 70% without altering the ligand's binding affinity (Kd). nih.gov This finding underscores HCM's utility in selectively eliminating a substantial portion of the transporter population from participating in subsequent binding events, thereby allowing for the characterization of the remaining, unblocked transporters.
Furthermore, research utilizing synaptosomal preparations from the rat striatum and hippocampus has revealed the existence of distinct functional pools of choline transporters, which can be differentiated by their sensitivity to HCM. nih.gov In the basal or "ground-state," choline mustard irreversibly inhibits the majority of high-affinity choline transport activity but only about 50% of the [3H]-hemicholinium-3 binding sites. nih.gov This suggests that under resting conditions, there is a pool of transporters that can bind hemicholinium-3 but are either inaccessible or resistant to alkylation by choline mustard. nih.govgrafiati.com
The application of HCM has also been crucial in understanding the recruitment of transporters to the cell surface following neuronal stimulation. Depolarization with potassium ions (K+) is known to increase the velocity of choline transport, a phenomenon attributed to the translocation of transporters from intracellular stores to the plasma membrane. nih.govresearchgate.net Pre-exposure of synaptosomes to HCM before K+ stimulation was found to inhibit the expected increase in both choline transport and [3H]-hemicholinium-3 binding. nih.gov This indicates that the newly recruited transporters are susceptible to inhibition by HCM and that the regulatory mechanism involves the increased activity of a transporter pool that is available to choline mustard. nih.gov The ability of HCM to alkylate this pool of transporters appears to be dependent on the influx of extracellular calcium. nih.gov
These studies highlight two distinct populations of choline transporters: a basal-state pool and a stimulation-recruitable pool, which can be identified and characterized using HCM. cdnsciencepub.comtnstate.edu
Table 1: Effect of this compound (HCM) Pre-incubation on Choline Transporter Parameters in Rat Forebrain Membranes
| Parameter | Treatment | Outcome | Reference |
|---|---|---|---|
| Binding Capacity (Bmax) | Pre-incubation with HCM | Decreased by 70% | nih.gov |
| Ligand Affinity (Kd) | Pre-incubation with HCM | No significant change | nih.gov |
| Basal Choline Transport | Choline Mustard | Irreversibly inhibited | nih.gov |
| Basal [3H]-HC-3 Binding | Choline Mustard | 50% inhibited | nih.gov |
| K+-Stimulated Transport | Pre-incubation with HCM | Increase is inhibited | nih.gov |
Elucidation of Competitive and Allosteric Binding Interactions
This compound is a powerful agent for defining the binding sites of other ligands on the choline transporter through protection experiments. The principle of these assays is that if a reversible ligand binds to the same site as HCM, its presence during HCM incubation will protect the transporter from irreversible alkylation.
Classic competitive binding has been demonstrated using hemicholinium-3 (HC-3), the reversible parent compound of HCM. In studies with rat forebrain synaptosomes, co-incubation of HCM with HC-3 significantly reduced the extent of irreversible inhibition of high-affinity choline uptake (HACU). nih.gov For instance, while HCM alone inhibited HACU to 51% of control, the presence of HC-3 during the incubation resulted in a much smaller inhibition of 28%. nih.gov This protective effect indicates that HC-3 and HCM compete for the same binding locus on the choline transporter. The pharmacological specificity of this interaction was confirmed by showing that atropine (B194438), a muscarinic receptor antagonist, did not protect the transporter from HCM's inhibitory effects. nih.gov
The binding of HCM, much like that of HC-3, is also dependent on the presence of sodium ions. nih.gov In the absence of sodium, the irreversible inhibition of HACU by HCM is markedly reduced, highlighting that the conformation of the transporter required for HCM binding is sodium-dependent. nih.gov
While HCM is a tool for studying direct competition, its application has also contributed to discussions around potential allosteric interactions at the choline transporter. Some research has suggested the existence of distinct but interacting domains on the transporter. For example, studies with other ligands have shown non-reciprocal inhibition, where one compound inhibits the binding of [3H]-HC-3, but HC-3 does not inhibit the binding of that compound. snmjournals.orgsnmjournals.org This hints at an allosteric mechanism, where the binding of a ligand at one site induces a conformational change that affects binding at another site. The observation that choline mustard only alkylates a portion of the HC-3 binding sites under basal conditions could also be interpreted as evidence for different conformational states of the transporter, which might be differentially sensitive to various ligands. snmjournals.orgsnmjournals.org
Table 2: Protective Effects of Ligands Against Irreversible Inhibition by this compound (HCM)
| Condition | Ligand Added During HCM Incubation | Residual High-Affinity Choline Uptake (HACU) Inhibition | Interpretation | Reference |
|---|---|---|---|---|
| Control | HCM alone | 51% | Baseline irreversible inhibition | nih.gov |
| Competition | HCM + Hemicholinium-3 | 28% | HC-3 protects the binding site, indicating competition | nih.gov |
| Specificity | HCM + Atropine | 40% | Atropine offers no significant protection, indicating specificity for the CHT site | nih.gov |
Investigations into Cholinergic System Dynamics and Regulation Utilizing Hemicholinium Mustard
Elucidation of Choline (B1196258) Transporter Populations and Trafficking
The irreversible nature of hemicholinium (B97416) mustard has been instrumental in revealing that choline transporters are not a static population on the plasma membrane but are dynamically trafficked.
Research utilizing hemicholinium mustard has provided key evidence for the existence of at least two distinct populations of choline transporters. One population actively cycles to and from the plasma membrane, while another exists in a "silent" or occluded state, inaccessible to reversible inhibitors like hemicholinium-3 (B1673050) but susceptible to alkylation by this compound. nih.gov
In studies on rat brain synaptosomes, it was observed that this compound could irreversibly inhibit the majority of basal high-affinity choline transport. However, it only blocked about half of the "ground-state" binding sites for [3H]-hemicholinium-3. nih.gov This discrepancy suggests a pool of transporters that are functionally active or can be activated but are not accessible to the reversible ligand under basal conditions. Further research in Limulus central nervous system preparations also used hemicholinium-3 mustard to identify two populations of cycling choline cotransporters. cdnsciencepub.com These findings indicate that a subpopulation of transporters resides in a state where the binding site is occluded from the extracellular environment, rendering them "silent" to non-covalent inhibitors.
A key aspect of cholinergic regulation is the ability of nerve terminals to increase choline uptake in response to neuronal activity. This compound has been crucial in demonstrating that this increase is due to the recruitment of transporters to the plasma membrane from an intracellular pool.
When synaptosomes are depolarized with high concentrations of potassium (K+), there is a marked increase in both choline transport and the number of hemicholinium-3 binding sites on the surface. nih.gov Critically, if the synaptosomes are pre-treated with this compound before stimulation, the K+-induced increase in both transport and binding is prevented. nih.gov This demonstrates that the mustard derivative gains access to and irreversibly inactivates the intracellular pool of transporters that would otherwise be recruited to the membrane upon stimulation. This intracellular pool corresponds to the "silent" transporters, which are moved to the plasma membrane to meet the increased demand for choline during periods of high cholinergic activity. nih.govcaldic.com
Identification of Distinct Cycling and "Silent" Transporter States
Regulatory Mechanisms Governing Choline Transport Activity
The trafficking of choline transporters is tightly controlled by intracellular signaling pathways, ensuring that acetylcholine (B1216132) synthesis can match the rate of its release.
The process of increasing choline transport capacity in response to neuronal firing is known as activity-dependent upregulation. As established in studies using this compound, this upregulation is primarily achieved by increasing the number of transporters (Vmax) at the nerve terminal membrane, rather than by altering the affinity (Km) of existing transporters for choline. iastate.educaldic.com
Experiments using this compound have helped to clarify the source of choline for this enhanced synthesis. By completely inhibiting the high-affinity choline uptake (HACU) with the mustard derivative, researchers could test whether an internal, unlabeled source of choline contributes to acetylcholine synthesis, especially under depolarizing conditions that simulate high demand. The results showed no significant increase in unlabeled acetylcholine, confirming that even under high demand, cholinergic terminals are critically dependent on the extracellular choline supplied via the high-affinity transporter. nih.gov This underscores the importance of the transporter recruitment mechanism for sustaining neurotransmission. caldic.com
Intracellular signaling cascades, particularly those involving Protein Kinase C (PKC) and calcium (Ca2+), play a significant role in modulating CHT activity and trafficking. Research on Limulus has implicated PKC in the regulation of choline cotransport. researchgate.net Furthermore, studies using PKC inhibitors like staurosporine (B1682477) and chelerythrine (B190780) have shown that these can stimulate choline uptake, suggesting a complex regulatory role for PKC in the transporter's cycling. researchgate.net
The ability of this compound to inhibit the recruitment of new transporters has also been shown to be dependent on intracellular signaling molecules. For instance, the capacity of the mustard to prevent the stimulation-induced increase in choline transport is dependent on the influx of extracellular Ca2+. nih.gov In the absence of extracellular Ca2+, the mustard fails to prevent the appearance of new hemicholinium-3 binding sites. Conversely, using a calcium ionophore, which artificially increases intracellular Ca2+ levels, enhances the inhibitory effect of the mustard. nih.gov This indicates that Ca2+ signaling is a key step that exposes the intracellular transporter pool, making it susceptible to both recruitment to the membrane and inactivation by this compound.
Activity-Dependent Upregulation of Choline Transport
Analysis of Presynaptic and Postsynaptic Cholinergic Functions
By irreversibly blocking the rate-limiting step in acetylcholine (ACh) synthesis, this compound has provided a powerful tool for studying the consequences of cholinergic hypofunction at the presynaptic level and its downstream effects.
The high-affinity choline transporter is located at presynaptic cholinergic nerve terminals. guidetopharmacology.orgresearchgate.net Its function is to recapture choline from the synaptic cleft following the hydrolysis of ACh by acetylcholinesterase, thereby providing the necessary precursor for sustained neurotransmitter synthesis. iastate.edu By forming a covalent bond with the transporter, this compound causes a long-lasting depletion of ACh. iastate.edu This allows for the study of how the presynaptic terminal adapts to a chronic inability to synthesize ACh. Experiments have shown that after treatment with this compound, evoked ACh release is significantly diminished, and recovery requires the synthesis of new transporter proteins. nih.gov
While this compound acts presynaptically, its effects have profound postsynaptic consequences. The reduction in ACh synthesis and release leads to a failure of cholinergic neurotransmission. This is observed functionally as a block in neuromuscular transmission or a disruption of cholinergic signaling in the central nervous system. The compound's ability to create a state of sustained cholinergic deficit makes it a valuable instrument for modeling diseases characterized by cholinergic decline and for investigating the presynaptic mechanisms that underpin synaptic integrity.
Differentiation of Presynaptic Effects on Transmitter Release
This compound primarily exerts its influence at the presynaptic terminal by acting as a potent and irreversible inhibitor of the high-affinity choline transporter (CHT). nih.gov This transporter is the rate-limiting element in acetylcholine synthesis, responsible for recapturing choline from the synaptic cleft for reuse. nih.govcaldic.com The irreversible nature of HCM's binding, achieved through covalent modification of the transporter, distinguishes its effects from competitive inhibitors like its parent compound, hemicholinium-3. nih.gov
The primary consequence of CHT inhibition by HCM is the depletion of presynaptic choline stores, which directly curtails the synthesis of new acetylcholine. iastate.edu This leads to a frequency-dependent decline in neurotransmitter release; as the neuron fires and releases existing ACh vesicles, it is unable to replenish its supply, causing a progressive failure of synaptic transmission. iastate.edu
Research using rat forebrain membranes has demonstrated the selectivity of this compound. Preincubation with HCM led to a 70% decrease in the binding capacity of [3H]-hemicholinium-3 to the CHT, without altering the ligand's affinity for the remaining transporters, confirming an irreversible loss of functional transporters. nih.gov Further studies have quantified the selectivity of HCM, showing that its primary impact is on the high-affinity choline uptake system, with significantly less effect on other cholinergic proteins or neurotransmitter systems. nih.gov For instance, a concentration of 50 µM HCM, which completely inhibits synaptosomal high-affinity choline uptake, only results in a minor decrease in the activity of choline acetyltransferase (ChAT) and has minimal effects on dopamine (B1211576) and GABA transporters. nih.gov This specificity makes HCM an invaluable instrument for isolating the effects of choline transport inhibition on ACh release.
The inhibitory action of HCM on the CHT is also sodium-dependent. nih.gov Experiments show that preincubation with HCM in the presence of sodium leads to a significantly greater inhibition of choline uptake compared to when sodium is absent, highlighting the specific interaction with the transporter's active state. nih.gov This dependency further refines its use as a targeted tool for studying the presynaptic machinery of cholinergic neurons.
Table 1: Selective Inhibition of Neurotransmitter Systems by this compound (HCM) This interactive table summarizes the selective effects of HCM on various presynaptic components based on experimental data. nih.gov
| Target Component | HCM Concentration | Observed Effect (% Inhibition) |
|---|---|---|
| High-Affinity Choline Uptake (HACU) | 50 µM | ~100% |
| Choline Acetyltransferase (ChAT) | 50 µM | 24% |
| Dopamine Transporter | 50 µM | 12% |
| GABA Transporter | 50 µM | 6% |
Examination of Compensatory Adaptive Responses in Cholinergic Pathways
The sustained disruption of cholinergic transmission by this compound provides a model for examining the adaptive responses of the nervous system to chronic neurotransmitter depletion. When choline uptake is persistently blocked, compensatory mechanisms can be initiated to restore homeostasis. caldic.com
One of the primary adaptive responses occurs at the level of the high-affinity choline transporter itself. During periods of enhanced acetylcholine release, the only way for the neuron to increase choline uptake is to increase the number of functional CHTs at the presynaptic plasma membrane. caldic.com Prolonged inhibition by a substance like HCM can be interpreted by the neuron as a state of high demand, potentially triggering an upregulation in the synthesis and trafficking of new CHT proteins to the cell surface.
Evidence for such adaptive processes comes from recovery experiments. Studies in the guinea-pig myenteric plexus preparation treated with HCM demonstrate a gradual recovery of function after the irreversible inhibitor is washed out. nih.gov Immediately following treatment with 1 µM HCM, evoked ACh release drops significantly. nih.gov However, after a two-hour recovery period, tissues regain approximately 50% of their control release levels, with recovery continuing at a slower rate thereafter. nih.gov This recovery is faster than would be expected from the simple turnover of the irreversibly bound transporters and suggests an active process of synthesizing and inserting new transporters into the presynaptic membrane to compensate for those lost.
These adaptive changes are crucial for the long-term plasticity and resilience of cholinergic pathways. The response to a chemical challenge like that posed by HCM reveals the dynamic nature of presynaptic regulation, where the neuron actively modulates the components of its synthetic machinery to adapt to changing conditions and maintain signaling efficacy. dtic.mil
Table 2: Recovery of Evoked Acetylcholine (ACh) Release Following this compound (HCM) Treatment This interactive table illustrates the time-dependent recovery of ACh release in guinea-pig myenteric plexus after treatment with 1 µM HCM, indicating a compensatory response. nih.gov
| Time Point | Evoked ACh Release (% of Control) |
|---|---|
| Immediately Post-HCM Treatment | 24% |
| 2 Hours Post-HCM Treatment | ~50% |
| >2 Hours Post-HCM Treatment | Gradual continued recovery |
Research and Development of Hemicholinium Mustard Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies for Choline (B1196258) Transport Inhibition
The unique interaction of hemicholinium (B97416) mustard with the choline transporter has spurred investigations into its structural requirements to optimize its inhibitory activity.
The synthesis of analogues of hemicholinium-3 (B1673050) (HC-3) has been a key area of research to understand the structural features necessary for inhibiting choline uptake. Early studies on HC-3 congeners revealed that modifications to the molecule, such as replacing the central biphenyl (B1667301) group with other bulky cyclic or polyalkylene chains, could retain a significant degree of activity, provided the distance between the two quaternary nitrogens remained approximately 14 Å. nih.gov However, these changes generally resulted in lower potency. nih.gov The conversion of the quaternary nitrogens to tertiary amines in one analogue led to a near-complete loss of activity. nih.gov
A significant advancement was the synthesis of 2-bromoethylamine (B90993) (mustard) derivatives of both HC-3 and hemicholinium-15 (B1615372) (HC-15), which is essentially half of the HC-3 molecule. iastate.edunih.gov These mustard analogues, specifically hemicholinium-3 bromo mustard (HC3-BrM) and hemicholinium-15 bromo mustard (HC15-BrM), were designed to act as affinity ligands. nih.gov In aqueous solutions, these compounds cyclize to form ethylenimine derivatives that are structurally very similar to HC-3 and HC-15. nih.gov This cyclized form is crucial for their inhibitory action on the sodium-dependent high-affinity choline uptake (SDHACU) system. nih.gov Further research has also explored the creation of other stable analogues, such as those of acetyl-seco-hemicholinium-3, to investigate presynaptic inhibition. researchgate.net
A primary goal in designing hemicholinium mustard analogues has been to enhance their potency and the irreversibility of their binding to the choline transporter. This compound (HCM) itself is a potent inhibitor, with a 50% inhibition of high-affinity choline transport occurring at a concentration of 104 nM in rat brain synaptosomes after a four-minute incubation. nih.gov A 10-minute preincubation with 10 μM HCM leads to over 95% inactivation that persists even after washing the tissue. nih.gov
The bromo mustard derivative of HC-3 (HC3-BrM) demonstrated substantially greater inhibition of SDHACU compared to HC-3, making it the most potent synthetic inhibitor of this system known at the time. iastate.edunih.gov The enhanced potency is linked to its ability to form a covalent bond with the choline transporter. iastate.edunih.gov When synaptosomes were treated with a low concentration (25 nM) of the cyclized HC3-BrM and then washed to remove any unbound drug, they showed a persistent reduction of about 32% in the maximum velocity (Vmax) of choline transport. nih.gov This contrasts sharply with HC-3, whose inhibitory effects are completely reversed by washing. nih.govnih.gov This sustained inhibition suggests that the ethylenimine form of HC3-BrM covalently binds to functional groups within the choline transport system, leading to its irreversible action. nih.gov The aziridinium (B1262131) ring on mustard analogues of choline is responsible for this irreversible binding to the carrier in rat brain. researchgate.net
Design and Synthesis of Novel this compound Analogues
Comparative Pharmacological Profiling of this compound and Hemicholinium-3
This compound and its parent compound, hemicholinium-3, are both powerful inhibitors of the high-affinity choline transporter, but they achieve this through fundamentally different mechanisms, which dictates their pharmacological profiles.
The primary distinction between hemicholinium-3 (HC-3) and this compound (HCM) lies in the nature of their interaction with the high-affinity choline transporter (CHT). HC-3 is a potent and competitive inhibitor, meaning it reversibly binds to the same site on the transporter as choline. taylorandfrancis.comwikipedia.orgglpbio.com Its inhibitory effect can be overcome by increasing the concentration of choline and is reversed by washing the preparation to remove the drug. nih.govcdnsciencepub.com The binding of HC-3 is also sodium-dependent. nih.gov
In stark contrast, HCM and its analogues, like HC3-BrM, are irreversible inhibitors. iastate.edunih.govsigmaaldrich.cn These compounds contain a reactive nitrogen mustard group which, in aqueous solution, forms a highly reactive aziridinium (ethylenimine) ion. nih.govresearchgate.net This electrophilic group then forms a stable, covalent bond with nucleophilic sites on the choline transporter protein. iastate.edunih.gov This alkylation of the transporter leads to its permanent inactivation. Consequently, the inhibition caused by HCM persists even after extensive washing of the tissue. nih.govnih.gov This irreversible binding specifically targets the high-affinity choline transport system, with low-affinity choline transport remaining unaffected. nih.gov The irreversible inhibition can be prevented by co-incubating with high concentrations of choline or with HC-3, demonstrating that HCM acts at the same or a closely related site on the transporter. nih.govnih.gov
| Feature | Hemicholinium-3 (HC-3) | This compound (HCM) |
|---|---|---|
| Mechanism of Action | Competitive, Reversible Inhibition | Non-competitive, Irreversible Inhibition (via covalent bonding) |
| Binding Nature | Binds to the choline binding site | Alkylates the transporter protein, likely at or near the choline binding site |
| Effect of Washing | Inhibition is fully reversed nih.govnih.gov | Inhibition persists nih.govnih.gov |
| Interaction with Choline | Competes with choline for binding cdnsciencepub.com | Inactivation can be prevented by high concentrations of choline nih.gov |
Both HC-3 and HCM effectively suppress the synthesis of acetylcholine (B1216132) (ACh) by blocking the rate-limiting step: the uptake of extracellular choline into the presynaptic terminal. iastate.edutaylorandfrancis.comwikipedia.org By preventing choline from entering the neuron, they starve the enzyme choline acetyltransferase (ChAT) of its necessary substrate. wikipedia.org
The efficacy of HC-3 in depleting ACh levels has been well-documented in various brain regions, including the caudate nucleus, hippocampus, and cerebral cortex. iastate.edu This depletion is a direct consequence of inhibiting choline transport. iastate.edu Similarly, HCM's irreversible blockade of the transporter leads to a profound and lasting decrease in ACh synthesis. nih.gov Experiments using HCM to completely inhibit high-affinity choline uptake have demonstrated that cholinergic neurons cannot utilize endogenous, intraterminal choline pools for ACh synthesis, even under conditions of high demand like depolarization. nih.gov This highlights the critical and singular reliance of sustained ACh synthesis on the high-affinity transport of extracellular choline. nih.gov
While both compounds are effective, the irreversible nature of HCM's inhibition provides a more complete and sustained suppression of ACh synthesis, making it a powerful tool for studying the consequences of long-term cholinergic deficits. nih.govnih.gov
Distinctive Mechanisms of Reversible vs. Irreversible Choline Transport Inhibition
Development and Assessment of Derivatives as Cholinergic Neurotoxins for Research
The potent and specific action of this compound on the high-affinity choline transporter has led to the development and assessment of its derivatives as selective cholinergic neurotoxins for research purposes. The goal is to create tools that can specifically lesion cholinergic neurons, allowing for the study of their role in various physiological and pathological processes.
Research has focused on designing novel neurotoxins based on hemicholinium derivatives. researchgate.netnih.gov In one study, three such compounds were synthesized and tested for their neurochemical effects on cholinergic, GABAergic, and catecholaminergic systems in the rat brain. researchgate.netnih.gov The effects were compared with the non-specific alkylating agent nitrogen mustard and the known cholinergic neurotoxin ethylcholine mustard aziridinium ion (AF64A). researchgate.netnih.gov
Targeted Lesioning of Cholinergic Systems in Experimental Models
The primary application of this compound analogues in research is the targeted lesioning of cholinergic systems in experimental animals. By administering these compounds, typically via intracerebroventricular injection, researchers can induce a selective loss of cholinergic neurons in specific brain regions. nih.gov This approach is fundamental to creating models of central cholinergic hypofunction. dntb.gov.ua
In the pursuit of a more specific cholinergic neurotoxin, various hemicholinium derivatives have been synthesized and evaluated. nih.govresearchgate.net Studies have involved administering these compounds to rats and subsequently assessing the impact on different brain areas rich in cholinergic innervation, such as the hippocampus, striatum, and cortex. nih.gov The aim is to achieve a precise neurotoxic effect that is confined to the cholinergic system, allowing for the study of the functional consequences of its impairment. snmjournals.org
One notable study compared the effects of three newly designed this compound derivatives with the known cholinergic neurotoxin ethylcholine mustard aziridinium ion (AF64A) and the non-specific alkylating agent, nitrogen mustard. nih.gov The results indicated that one of the derivatives, designated HcM-9, was particularly effective at inducing cholinergic deficits, demonstrating its potential as a tool for targeted lesioning. nih.govresearchgate.net The development of such compounds is a step toward designing more refined tools for creating specific cholinergic neurotoxin-induced lesions in animal models. nih.govresearchgate.net
Specificity of Neurochemical Effects on Cholinergic Markers
A critical aspect of developing cholinergic neurotoxins is ensuring their specificity. The ideal compound should significantly impact markers of the cholinergic system while having minimal to no effect on other neurotransmitter systems. Research into this compound derivatives has meticulously evaluated this specificity.
Following intracerebroventricular administration, the effects of these compounds were tested on cholinergic, GABAergic, and catecholaminergic markers. nih.gov The primary cholinergic marker assessed is often the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. wikipedia.org High-affinity choline uptake (HACU), the rate-limiting step in acetylcholine production, is the direct target of hemicholinium compounds and is also a key marker. nih.govcaldic.com
Studies revealed that while some derivatives had broad, non-specific effects, the compound HcM-9 exhibited a pattern of specificity comparable to the widely used cholinergic neurotoxin AF64A. nih.govresearchgate.net It produced significant reductions in cholinergic markers in the hippocampus and striatum, with less impact on the cortex. Crucially, its effects on GABAergic and catecholaminergic systems were not significant, highlighting its selectivity for the cholinergic system. This specificity is essential for accurately modeling diseases characterized by cholinergic neurodegeneration.
Below is an interactive table summarizing the comparative neurochemical effects of HcM-9 versus a non-specific agent.
Applications of Hemicholinium Mustard in Preclinical Neuroscience Research Models
Studying Learning and Memory Neurobiology
The cholinergic system is widely recognized for its significant role in cognitive functions, including learning and memory. nih.govresearchgate.net Hemicholinium (B97416) mustard has been instrumental in elucidating the specific contributions of cholinergic pathways to these processes.
Probing the Role of Hippocampal Cholinergic Innervation in Cognitive Processes
The hippocampus, a brain region crucial for memory formation, receives significant cholinergic input from the basal forebrain. conicet.gov.arfrontiersin.org Studies utilizing hemicholinium compounds have helped to clarify the importance of this cholinergic innervation for cognitive tasks. The administration of hemicholinium-3 (B1673050) (HC-3), a reversible analog of HCM, into the hippocampus has been shown to impair memory in both passive avoidance and spatial tasks, highlighting the dependence of these cognitive functions on intact cholinergic transmission. kcl.ac.uk
By irreversibly blocking choline (B1196258) uptake, HCM allows for a more sustained and localized disruption of cholinergic activity, enabling researchers to probe the specific roles of hippocampal cholinergic circuits. This approach has been complemented by studies using other cholinotoxins like ethylcholine aziridinium (B1262131) ion (AF64A), which also induce memory deficits associated with a selective decrease in hippocampal choline acetyltransferase (ChAT) activity. semanticscholar.orgjst.go.jp These models have demonstrated that deficits in tasks requiring working memory, such as the delayed alternation task in a T-maze, are linked to hippocampal cholinergic hypofunction. semanticscholar.org The cognitive impairments induced by these cholinotoxins can often be ameliorated by cholinesterase inhibitors like physostigmine, further confirming the cholinergic basis of the observed deficits. semanticscholar.org
The use of HCM and related compounds has advanced the understanding that high levels of acetylcholine (B1216132) in the hippocampus are crucial for encoding new memories. frontiersin.org Computational models, informed by data from such pharmacological manipulations, suggest that high cholinergic tone enhances afferent signals while suppressing intrinsic connections, a mechanism believed to be critical for effective memory formation. frontiersin.org
Investigating Cholinergic Dysfunction in Neurodegenerative Disease Models
Cholinergic dysfunction is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. nih.govcaldic.com Hemicholinium mustard has been a valuable tool in creating animal models that replicate this cholinergic deficit, thereby aiding in the investigation of disease mechanisms and potential therapeutic strategies.
Contributions to Alzheimer's Disease Pathomechanism Research
The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive decline seen in patients is significantly attributable to the loss of cholinergic neurons in the basal forebrain and the subsequent reduction in cortical and hippocampal acetylcholine. nih.govcaldic.com this compound has been used to create experimental models that mimic this cholinergic hypofunction. core.ac.uk
Research using these models has provided insights into the relationship between cholinergic deficits and the pathological hallmarks of Alzheimer's, such as the accumulation of β-amyloid (Aβ) plaques and tau neurofibrillary tangles. shs-conferences.org Studies have shown that cholinergic synapses are particularly vulnerable to the neurotoxic effects of Aβ oligomers. nih.gov Furthermore, there is evidence that cholinergic dysfunction can influence the processing of amyloid precursor protein (APP) and the production of Aβ. nih.gov
The table below summarizes key findings from studies utilizing cholinotoxins to model Alzheimer's-related cholinergic deficits:
| Cholinotoxin | Animal Model | Key Findings | Reference |
| Hemicholinium-3 | Rats | Impaired memory in passive avoidance and spatial tasks following intra-hippocampal injection. | kcl.ac.uk |
| Ethylcholine aziridinium ion (AF64A) | Rats | Deficient performance in passive avoidance and delayed alternation tasks; selective decrease in hippocampal ChAT activity. | semanticscholar.orgjst.go.jp |
These models have been instrumental in the preclinical evaluation of therapeutic agents aimed at restoring cholinergic function, such as cholinesterase inhibitors. semanticscholar.orgshs-conferences.org
Relevance in Parkinson's Disease Cholinergic System Studies
While Parkinson's disease is primarily characterized by the loss of dopaminergic neurons, there is growing recognition of significant cholinergic system involvement. snmjournals.org In the brains of Parkinson's patients, the high-affinity choline uptake system has been found to be upregulated, possibly as a compensatory mechanism. snmjournals.orgsnmjournals.org this compound, by its ability to selectively inhibit this transporter, provides a means to study the consequences of cholinergic dysregulation in the context of Parkinson's disease models. Although direct studies using HCM in Parkinson's models are less common than in Alzheimer's research, its utility in dissecting cholinergic mechanisms remains relevant.
Research in Autonomic Nervous System Function
The autonomic nervous system (ANS) relies heavily on cholinergic signaling for its regulatory functions. binasss.sa.crmdpi.com Hemicholinium compounds have been employed to investigate the role of acetylcholine in various components of the ANS.
Analysis of Cholinergic Regulation within Sympathetic Ganglia
Sympathetic ganglia are critical relay stations in the sympathetic division of the ANS, where preganglionic cholinergic neurons synapse with postganglionic neurons. cdnsciencepub.com Studies using hemicholinium-3 in perfused superior cervical ganglia of cats have demonstrated that the synthesis of acetylcholine is dependent on the availability of extracellular choline. cdnsciencepub.comnih.gov
The application of HC-3 to these preparations blocks acetylcholine synthesis, leading to a depletion of acetylcholine stores upon stimulation. cdnsciencepub.comnih.gov This has provided direct evidence for the crucial role of the high-affinity choline uptake system in sustaining cholinergic transmission within sympathetic ganglia. iastate.edu Research has shown that under conditions of HC-3-induced block of acetylcholine synthesis, preganglionic stimulation leads to a rapid depletion of about 50% of the available acetylcholine. nih.gov These findings have been fundamental to our understanding of the dynamics of acetylcholine metabolism and release in the autonomic nervous system. cdnsciencepub.comnih.gov
The table below outlines the effects of Hemicholinium-3 on sympathetic ganglia:
| Experimental Preparation | Effect of Hemicholinium-3 | Key Finding | Reference |
| Perfused cat superior cervical ganglion | Depletion of acetylcholine stores upon stimulation. | Demonstrates the reliance on extracellular choline for ACh synthesis. | cdnsciencepub.comnih.gov |
| Perfused cat superior cervical ganglion | Blockade of acetylcholine synthesis. | Confirms the inhibition of the high-affinity choline transport system. | nih.goviastate.edu |
Examination of Cholinergic Transmission in Discrete Neural Circuits
This compound is a valuable pharmacological tool in preclinical neuroscience for the selective investigation of cholinergic transmission. As an irreversible inhibitor of the high-affinity choline transporter (CHT), it effectively depletes acetylcholine (ACh) from nerve terminals, allowing researchers to probe the function and dysfunction of cholinergic circuits with precision. pharmacologyeducation.orgnih.gov Its utility stems from its ability to induce a state of cholinergic deficit, mimicking pathological conditions and enabling detailed study of the consequences of impaired cholinergic signaling in specific neural pathways. pharmacologyeducation.orgtaylorandfrancis.com The primary mechanism involves competing with choline for the CHT, thereby inhibiting the synthesis of acetylcholine. pharmacologyeducation.org This leads to a depletion of acetylcholine levels within the nerve terminal, making hemicholinium compounds essential experimental tools for understanding the physiological roles of cholinergic nerves. pharmacologyeducation.org
Neuromuscular Junction Physiology and Dysfunction Studies
The neuromuscular junction (NMJ) has been a principal model for studying the effects of hemicholinium compounds. Research using preparations like the cat tibialis anterior muscle-sciatic nerve and the rat phrenic nerve-diaphragm has provided significant insights into presynaptic mechanisms. iastate.edunih.gov
Studies using the related compound Hemicholinium-3 (HC-3) show that it induces a neuromuscular block characterized by a slow onset and long duration. nih.gov A key finding is that this blockade is dependent on the frequency of nerve stimulation, as higher rates of activity accelerate the depletion of acetylcholine stores. nih.gov The effect of hemicholinium is presynaptic, arising from a reduction in acetylcholine release, without altering the sensitivity of the postsynaptic motor endplate to acetylcholine itself. nih.gov This presynaptic action is confirmed by the observation that the neuromuscular block can be antagonized by the administration of choline, which competes with the inhibitor, and can be relieved by temporarily stopping nerve stimulation, allowing for some recovery of ACh synthesis. nih.gov While this compound acts irreversibly, these findings with HC-3 illuminate the fundamental mechanism of choline uptake inhibition at the NMJ. nih.govnih.gov
The following table summarizes key research findings on the application of hemicholinium compounds in neuromuscular junction studies.
| Preparation/Model | Hemicholinium Compound | Key Research Finding |
| Cat Tibialis Anterior Muscle-Sciatic Nerve | Hemicholinium-3 (HC-3) | Produced a slow-onset, long-duration neuromuscular block dependent on nerve stimulus frequency. nih.gov |
| Cat Tibialis Anterior Muscle-Sciatic Nerve | Hemicholinium-3 (HC-3) | The neuromuscular block was antagonized by choline and partially relieved by anticholinesterase drugs. nih.gov |
| Cat Tibialis Anterior Muscle-Sciatic Nerve | Hemicholinium-3 (HC-3) | Did not alter the sensitivity of the motor endplate to direct acetylcholine application, indicating a presynaptic site of action. nih.gov |
| Rat Phrenic Nerve-Diaphragm | Hemicholinium-3 (HC-3) | Demonstrated a presynaptic blockade of muscle twitch amplitude, which was antagonized by choline. iastate.edu |
| Guinea-Pig Myenteric Plexus | This compound (HCM) | Treatment with 1 µM HCM caused an immediate decrease in evoked ACh release to 24% of control levels. nih.gov |
Central Nervous System Regions such as Spinal Cord and Retina
Beyond the peripheral neuromuscular junction, hemicholinium compounds have been instrumental in dissecting cholinergic pathways within the central nervous system (CNS).
Spinal Cord: In the spinal cord, research has focused on cholinergic synapses between motor axon collaterals and Renshaw cells. Studies using iontophoretic application of Hemicholinium-3 (HC-3) have demonstrated its effects on these specific central synapses. iastate.edunih.gov One effect, which is independent of synaptic activity, is an increased latency of synaptic excitation. nih.gov A second, more prominent effect is dependent on continuous repetitive synaptic activity and is consistent with the depletion of presynaptic acetylcholine stores by HC-3. nih.gov This use-dependent action underscores the compound's value in studying the dynamics of neurotransmitter synthesis and release during sustained neural activity in a central circuit. nih.gov
Retina: The retina contains distinct populations of cholinergic neurons, specifically the starburst amacrine cells, which are crucial for processing visual information. researchgate.net this compound and its analogs serve as tools to investigate the integrity and function of these retinal cholinergic systems. For instance, binding sites for [3H]hemicholinium-3 are used as a quantitative marker for the high-affinity choline transporter, allowing for the assessment of cholinergic neuron status. researchgate.net Studies in aged rats have shown that cholinergic markers, including hemicholinium-3 binding, were depressed, indicating an age-related decline in cholinergic function in the retina. researchgate.net The irreversible nature of this compound makes it a potential tool for modeling such cholinergic deficits to better understand their impact on retinal information processing. nih.gov
The table below summarizes key findings related to the use of hemicholinium compounds in the spinal cord and retina.
| CNS Region | Preparation/Model | Key Research Finding |
| Spinal Cord | Cat Renshaw Cells | Iontophoretic application of Hemicholinium-3 (HC-3) caused an increased latency of synaptic excitation. nih.gov |
| Spinal Cord | Cat Renshaw Cells | With repetitive stimulation, HC-3 led to a reduction in firing consistent with the depletion of presynaptic acetylcholine stores. nih.gov |
| Retina | Aged Rats | Cholinergic markers, including hemicholinium-3 binding for the high-affinity choline transporter, were found to be depressed. researchgate.net |
Advanced Methodological Considerations and Future Research Trajectories
Challenges and Limitations in Utilizing Hemicholinium (B97416) Mustard as a Research Tool
Despite its value, the use of Hemicholinium mustard is accompanied by several challenges and limitations that require careful methodological consideration.
A primary limitation of many cholinergic compounds, including Hemicholinium-3 (B1673050) and by extension its mustard analog, is their poor permeability across the blood-brain barrier (BBB). snmjournals.orgiastate.edu The BBB is a highly selective barrier formed by brain capillary endothelial cells that restricts the passage of many substances from the bloodstream into the central nervous system. nih.govresearchgate.net
Hemicholinium-3 possesses a bis-quaternary ammonium (B1175870) structure, which confers a permanent positive charge and significantly hinders its ability to cross the BBB. researchgate.netiastate.edu This property largely confines its systemic effects to the peripheral nervous system. iastate.edu To study its central effects, direct administration into the brain, such as via intracerebroventricular injection, is necessary. iastate.edunih.gov This invasive method, while effective for research purposes, complicates the interpretation of results and their translation to systemic administration models.
The challenge of BBB permeability is a critical factor in the design of new cholinergic neurotoxins and imaging agents based on the hemicholinium structure. snmjournals.orgnih.gov Researchers are actively exploring modifications to the molecular structure to enhance lipid solubility and facilitate passage across the BBB, for example, by creating tertiary amine analogs. snmjournals.org The development of derivatives with improved CNS penetration is essential for expanding the utility of hemicholinium-based compounds as tools for studying central cholinergic pathways. researchgate.netnih.gov
A significant challenge in using this compound is the need to rigorously distinguish its specific effects on the high-affinity choline (B1196258) uptake system from other potential non-specific actions. iastate.edu While HCM is known for its potent and selective irreversible inhibition of HACU, it is derived from Hemicholinium-3, which has other known pharmacological actions. iastate.edunih.gov For instance, HC-3 can also act as a weak anticholinesterase and a postsynaptic neuromuscular blocker at higher concentrations. iastate.edu
When using HCM as a research tool, it is crucial to employ experimental designs that can isolate its primary mechanism of action. This includes using concentration ranges where the inhibition of HACU is maximal and off-target effects are minimal. nih.gov Studies have shown that HCM, at concentrations effective for inhibiting HACU, does not affect low-affinity choline transport. nih.gov
Considerations for Compound Permeability Across Biological Barriers
Emerging Research Directions for this compound and Related Compounds
The unique properties of this compound continue to inspire new avenues of research. The development of novel analogs and derivatives remains a promising direction. The goal is to design compounds with enhanced specificity for the cholinergic system and improved pharmacokinetic properties, such as better permeability across the blood-brain barrier. nih.gov Research into structural analogs has already identified compounds with greater potency in decreasing HACU compared to earlier neurotoxins. nih.gov These new molecules could serve as more precise tools for creating animal models of cholinergic deficit, which are invaluable for studying neurodegenerative diseases where cholinergic neurons are affected. nih.gov
Another emerging area is the use of HCM and its analogs to probe the complex regulation of the choline transporter itself. Research has suggested the existence of different populations of choline cotransporters, some of which may be "silent" under normal conditions. tnstate.edu The irreversible nature of HCM binding makes it an ideal tool to investigate the dynamics of transporter expression, trafficking, and regulation in response to neuronal activity or pathological states. nih.gov
Finally, integrating the use of this compound with advanced systems-level approaches, such as in vivo imaging in conjunction with behavioral studies, will provide a more holistic understanding of the cholinergic system's role in cognition and behavior. ru.nl As our understanding of the molecular diversity of choline transporters grows, biorxiv.orgsemanticscholar.org so too will the opportunities to use specific inhibitors like HCM to dissect their individual contributions to brain function.
Exploration of Allosteric Modulators of Choline Transporter Function
The high-affinity choline transporter (CHT) is a critical component in the synthesis of acetylcholine (B1216132) (ACh), as it mediates the rate-limiting step of choline uptake into cholinergic neurons. wikipedia.orgnih.gov While direct-acting inhibitors like hemicholinium-3 (HC-3) have been instrumental in characterizing CHT function, the exploration of allosteric modulators presents a promising avenue for more nuanced pharmacological control. wikipedia.orgfrontiersin.org Allosteric modulators bind to a site on the transporter distinct from the choline binding site, offering the potential to "fine-tune" transporter activity rather than simply blocking it. nih.gov This could lead to the development of therapeutics with improved side-effect profiles compared to traditional orthosteric ligands. acs.orgnih.gov
Recent research has focused on identifying and characterizing small molecules that can act as allosteric modulators of CHT. frontiersin.org These efforts have led to the discovery of both positive allosteric modulators (PAMs), which enhance CHT activity, and negative allosteric modulators (NAMs), which reduce its function without directly competing with choline. frontiersin.org
One study utilized a high-throughput screening approach based on the electrogenic nature of CHT to identify novel modulators. acs.orgnih.gov This led to the discovery of staurosporine (B1682477), which was found to increase choline uptake by decreasing the Michaelis constant (KM) for choline without altering the maximum transport velocity (Vmax). acs.orgnih.gov Since staurosporine did not affect surface levels of CHT or inhibit HC-3 binding, its mechanism is proposed to be allosteric. acs.orgnih.gov Another significant finding was the identification of ML352, a non-competitive inhibitor of CHT that reduces the apparent density of HC-3 binding sites, suggesting an allosteric mechanism of action. researchgate.netacs.org
The development of computational models and virtual screening techniques has also accelerated the discovery of new allosteric modulators. By creating a bespoke compound library based on field similarities to known allosteric modulators, researchers were able to identify several novel and structurally distinct active molecules. nih.gov These findings provide a platform for further medicinal chemistry efforts to develop more potent and selective CHT modulators. nih.gov
Table 1: Examples of Allosteric Modulators of the Choline Transporter
| Compound | Type of Modulation | Key Research Finding |
| Staurosporine | Positive Allosteric Modulator (PAM) | Increases choline uptake by decreasing the KM for choline with no change in Vmax. acs.orgnih.gov |
| ML352 | Negative Allosteric Modulator (NAM) | A non-competitive inhibitor that reduces the apparent density of hemicholinium-3 binding sites. researchgate.netacs.org |
Design of Highly Selective Molecular Probes for Cholinergic Systems Research
The development of highly selective molecular probes is crucial for elucidating the complex roles of the cholinergic system in both normal physiology and disease states. nih.govacs.org These probes, often radiolabeled for imaging techniques like Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of specific components of the cholinergic synapse, such as transporters and receptors. nih.govresearchgate.netresearchgate.net
A significant focus in this area has been the development of ligands for the vesicular acetylcholine transporter (VAChT), which is responsible for packaging acetylcholine into synaptic vesicles. nih.govresearchgate.net Since VAChT density correlates with the number of cholinergic neurons, imaging this transporter can provide a valuable biomarker for neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netresearchgate.net Many of the developed radioligands are based on the vesamicol (B58441) scaffold, a known VAChT inhibitor. nih.govresearchgate.netresearchgate.net However, a major challenge has been to achieve high selectivity for VAChT over other targets, such as sigma receptors. nih.govresearchgate.net
Researchers have synthesized and evaluated numerous vesamicol analogs in an effort to improve selectivity and pharmacokinetic properties. nih.govnih.govsnmjournals.org For instance, derivatives like (-)-[11C]OMV and (-)-[18F]FEOBV have shown promise as PET radioligands for VAChT. nih.gov The design of these probes often involves modifying the structure of vesamicol to enhance binding affinity for VAChT while reducing affinity for off-target receptors. snmjournals.org
Beyond VAChT, there is also a need for selective probes for the high-affinity choline transporter (CHT). While radiolabeled versions of hemicholinium-3, such as [11C]hemicholinium-3 and [18F]hemicholinium-3, have been synthesized, their utility for in vivo brain imaging has been limited due to low brain uptake. researchgate.net Consequently, researchers are exploring other scaffolds. For example, derivatives of A-4, a tertiary amine analog of HC-3, including 18F-FA-4 and 11C-pipzA-4, have been evaluated as potential PET tracers for the CHT system. snmjournals.org
The design of fluorescent probes is another active area of research, offering high spatial and temporal resolution for studying cholinergic components in vitro and in living cells. acs.orgrsc.org For instance, fluorescently labeled ligands for muscarinic acetylcholine receptors have been developed to investigate their roles at a molecular level. acs.org A key challenge in designing these probes is to attach a fluorophore without compromising the ligand's affinity and selectivity for its target. acs.org
Table 2: Examples of Molecular Probes for Cholinergic Systems
| Probe | Target | Type | Key Characteristic |
| (-)-[11C]OMV | VAChT | PET Radioligand | Promising for in vivo imaging of VAChT. nih.gov |
| (-)-[18F]FEOBV | VAChT | PET Radioligand | Promising for in vivo imaging of VAChT. nih.gov |
| [11C]hemicholinium-3 | CHT | PET Radioligand | Shows low brain uptake, limiting its use for in vivo brain imaging. researchgate.net |
| 18F-FA-4 | CHT | PET Radioligand | A derivative of A-4 evaluated as a potential tracer for the CHT system. snmjournals.org |
| HcM-9 | Cholinergic Neurons | Neurotoxin | Exhibits neurotoxic effects on cholinergic markers with a degree of specificity. |
Q & A
Q. What is the mechanism of action of Hemicholinium Mustard in inhibiting choline uptake, and how can this be experimentally validated?
this compound competitively inhibits the sodium-dependent high-affinity choline transporter (HACU), reducing acetylcholine (ACh) synthesis. Methodologically, this is validated using radiolabeled [³H]choline uptake assays in cholinergic neuron models (e.g., guinea pig ileum or NCI-H69 cells). Ki values (e.g., 25 nM for HACU inhibition) are determined via concentration-response curves, while IC50 values (e.g., 18 nM for sodium-dependent uptake) quantify potency under varying conditions .
Key Experimental Design Considerations :
- Use in vitro synaptosomal preparations or cell lines expressing HACU.
- Include controls for nonspecific binding (e.g., excess unlabeled choline).
- Measure ACh depletion via HPLC or fluorometric assays post-treatment.
Q. What are the standard in vivo models for studying this compound’s neurotoxic effects?
Rodent models (rats/mice) are primary for assessing axonal degeneration and neuromuscular blockade. For example:
- Dose-dependent studies : Administer intraperitoneal doses (0.1–10 mg/kg) and monitor motor deficits via rotarod or grip strength tests.
- Histopathology : Post-mortem analysis of cholinergic neurons (e.g., spinal cord or striatum) using immunohistochemistry for ChAT (choline acetyltransferase) .
Limitations : Species-specific variability in HACU sensitivity may require cross-validation with primate models.
Advanced Research Questions
Q. How can contradictory findings in this compound’s dose-response relationships be resolved across studies?
Q. What methodological strategies optimize the integration of this compound with other neurotoxins (e.g., AF64A) in studying cholinergic dysfunction?
Co-administration requires careful titration to avoid additive toxicity. Example approach:
- Sequential dosing : Pre-treat with this compound (to block HACU) followed by AF64A (to induce irreversible cholinergic lesions).
- Outcome metrics : Quantify ACh levels, HACU activity, and axonal integrity via electron microscopy.
- Statistical design : Use factorial ANOVA to isolate interaction effects between toxins .
Critical Considerations :
- Validate specificity using rescue agents (e.g., choline supplementation).
- Include sham-operated controls to distinguish lesion-induced effects.
Q. How can researchers ensure reproducibility in long-term studies of this compound’s effects on synaptic plasticity?
Reproducibility challenges stem from batch variability in compound synthesis or animal strain differences. Mitigation strategies include:
- Compound verification : NMR and mass spectrometry for purity (>95%).
- Blinded experiments : Randomize treatment groups and use automated behavioral analysis to reduce bias.
- Open-data practices : Share raw datasets (e.g., electrophysiology recordings) via repositories like Zenodo .
Methodological Resources for Further Study
- Radioligand Binding Assays : Detailed protocols in Experimental and Clinical Neurotoxicology (Oxford University Press) .
- Statistical Frameworks : Guidance on ANOVA and meta-analysis in Journal of Oilseeds Research .
- Ethical Compliance : Follow ICH guidelines for in vivo studies, including humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
